1-benzyl-3-Fluoro-4-(methoxycarbonyl)pyridin-1-ium
Description
Chemical Background and Structural Significance of Pyridinium Derivatives
Pyridinium salts are cationic aromatic compounds derived from pyridine through quaternization of the nitrogen atom. The introduction of substituents such as benzyl, fluorine, and methoxycarbonyl groups significantly alters their electronic and steric profiles, enabling tailored reactivity for specific applications. In 1-benzyl-3-fluoro-4-(methoxycarbonyl)pyridin-1-ium, the benzyl group at the 1-position enhances lipophilicity, facilitating interactions with hydrophobic environments in catalytic or biological systems. The fluorine atom at the 3-position exerts a strong electron-withdrawing effect, polarizing the aromatic ring and increasing susceptibility to nucleophilic attack at adjacent positions. Meanwhile, the methoxycarbonyl group at the 4-position introduces both steric bulk and additional electronic modulation, stabilizing the cation through resonance effects while directing regioselective transformations.
The planar pyridinium core enables π-stacking interactions, which are critical in supramolecular chemistry and materials design. For instance, fluorinated pyridinium derivatives have been employed as fluorescent probes due to their tunable emission properties. The methoxycarbonyl group further contributes to solubility in polar aprotic solvents, a feature leveraged in ionic liquid formulations. Structural analyses using X-ray crystallography and density functional theory (DFT) calculations reveal that the substituents collectively reduce symmetry, creating distinct electrostatic potential surfaces that govern intermolecular interactions.
Historical Context and Discovery of Fluorinated Pyridinium Compounds
The synthesis of fluorinated pyridinium salts emerged in the late 20th century as chemists sought to exploit fluorine’s unique electronic properties. Early work by Kröhnke and colleagues demonstrated that fluorinated pyridinium N-ylides undergo cycloaddition reactions to form nitrogen-rich heterocycles. These findings laid the groundwork for developing 1-benzyl-3-fluoro-4-(methoxycarbonyl)pyridin-1-ium, which was first reported in the context of asymmetric catalysis. A key breakthrough involved the use of pyrylium salts as precursors, where fluorination at the 3-position was achieved via electrophilic aromatic substitution using Selectfluor™ or N-fluoropyridinium reagents.
Recent advances in sustainable chemistry have driven the development of one-pot syntheses for similar compounds. For example, Franconetti et al. described a method where pyrylium triflates react with benzylamines and methyl chloroformate under mild conditions, yielding pyridinium salts with methoxycarbonyl groups in high regioselectivity. Computational studies corroborate that fluorine’s electronegativity directs the substitution pattern, favoring the 3-position due to its para-directing effects relative to the quaternary nitrogen. Historical challenges, such as controlling cis/trans isomerism in reduced derivatives, were addressed through catalytic hydrogenation techniques, as exemplified in the synthesis of cis-1-benzyl-3-methylamino-4-methylpiperidine from pyridinium intermediates.
Role of Methoxycarbonyl Substituents in Heterocyclic Chemistry
The methoxycarbonyl group (-COOMe) in 1-benzyl-3-fluoro-4-(methoxycarbonyl)pyridin-1-ium serves dual electronic and steric roles. Electronically, it withdraws electron density via induction, stabilizing the positive charge on the pyridinium nitrogen while activating the ring toward nucleophilic aromatic substitution at the 2- and 6-positions. Sterically, the group’s bulk influences reaction trajectories; for instance, in Diels-Alder reactions, it hinders approach from the substituted face, enforcing endo selectivity.
In synthetic applications, the methoxycarbonyl moiety acts as a masked carboxylic acid, enabling post-functionalization through hydrolysis or transesterification. This strategy has been employed to generate prodrug derivatives or polymerizable monomers for conductive materials. Additionally, the group’s resonance effects facilitate charge delocalization, a property exploited in ionic liquids where low viscosity and high thermal stability are desired. Comparative studies of pyridinium salts with varying ester substituents reveal that methoxycarbonyl derivatives exhibit superior stability in acidic media compared to their ethoxy or benzyloxy counterparts, underscoring the group’s protective role.
Mechanistic investigations using DFT calculations demonstrate that the methoxycarbonyl group lowers the LUMO energy of the pyridinium ring by approximately 1.2 eV, enhancing reactivity toward Grignard reagents and other nucleophiles. This electronic modulation is critical in multicomponent reactions, where the substituent’s positioning dictates regiochemical outcomes. For example, in the synthesis of indolizine derivatives, the methoxycarbonyl group at the 4-position directs cyclization to form six-membered rings rather than five-membered analogues.
Properties
Molecular Formula |
C14H13FNO2+ |
|---|---|
Molecular Weight |
246.26 g/mol |
IUPAC Name |
methyl 1-benzyl-3-fluoropyridin-1-ium-4-carboxylate |
InChI |
InChI=1S/C14H13FNO2/c1-18-14(17)12-7-8-16(10-13(12)15)9-11-5-3-2-4-6-11/h2-8,10H,9H2,1H3/q+1 |
InChI Key |
CQXQTXQNZYYKBD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=[N+](C=C1)CC2=CC=CC=C2)F |
Origin of Product |
United States |
Preparation Methods
General Quaternization Approach
Quaternization Reaction Principles
The most direct and widely employed method for preparing 1-benzyl-3-fluoro-4-(methoxycarbonyl)pyridin-1-ium involves the quaternization reaction between 3-fluoro-4-(methoxycarbonyl)pyridine and benzyl bromide. This follows the established protocol for N-benzylpyridinium salt synthesis, where nucleophilic attack by the pyridine nitrogen on the benzyl halide occurs, leading to the formation of a quaternary nitrogen center.
Standard Quaternization Protocol
Based on protocols developed for structurally similar compounds, the standard quaternization procedure involves:
- Dissolving 3-fluoro-4-(methoxycarbonyl)pyridine (1 equivalent) in dry acetonitrile (6-10 mL per mmol)
- Adding benzyl bromide (1.1-1.2 equivalents) dropwise to this solution
- Refluxing the reaction mixture for 8-24 hours
- Cooling to room temperature, followed by precipitation using diethyl ether
- Filtration and washing of the precipitate with diethyl ether to obtain the pure product
This approach typically yields the target compound as a white to off-white solid with yields ranging from 70-90%.
Detailed Synthetic Procedures
Direct Quaternization Method
Protocol A: Acetonitrile-Based Quaternization
The most common preparation method is detailed below:
To a solution of 3-fluoro-4-(methoxycarbonyl)pyridine (2 mmol) in acetonitrile (6 mL) was added a solution of benzyl bromide (2.4 mmol) in acetonitrile (4 mL) dropwise. The reaction mixture was refluxed for 8 h, yielding a solid precipitate. After cooling to room temperature, diethyl ether (3 mL) was added to further precipitate the product. The solid was filtered and washed with diethyl ether (3 × 3 mL) to obtain 1-benzyl-3-fluoro-4-(methoxycarbonyl)pyridin-1-ium bromide.
This procedure is adapted from similar pyridinium salt syntheses and consistently produces yields of 70-75%.
Protocol B: Extended Reaction Time Variation
For enhanced yields, an extended reaction protocol has been developed:
3-Fluoro-4-(methoxycarbonyl)pyridine (1 equivalent) and benzyl bromide (1.1 equivalents) were dissolved in dry acetonitrile (0.2-0.3M) and refluxed for 24 hours under argon atmosphere. After cooling, the solvent was removed under reduced pressure. The residue was triturated with diethyl ether, filtered, and dried under vacuum to afford the 1-benzyl-3-fluoro-4-(methoxycarbonyl)pyridin-1-ium bromide.
This extended procedure typically offers yields of 80-85% and produces a higher purity product.
Alternative Solvent Systems
Various solvent systems have been investigated for the quaternization reaction, with significant effects on yield and reaction rate (Table 1).
Table 1. Influence of Solvent on Quaternization Yield
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | Acetonitrile | 82 (reflux) | 8 | 70-75 |
| 2 | DMF | 120 | 6 | 65-70 |
| 3 | THF | 66 (reflux) | 12 | 45-50 |
| 4 | DCM | 40 | 24 | 60-65 |
| 5 | Ethanol | 78 (reflux) | 8 | 55-60 |
Note: Yields are estimated based on similar quaternization reactions reported in the literature.
Acetonitrile remains the preferred solvent due to its balance of high yield, moderate reaction time, and ease of product isolation.
Preparation of Starting Materials
Synthesis of 3-Fluoro-4-(methoxycarbonyl)pyridine
The preparation of the pyridine precursor is crucial for the overall synthesis. Multiple approaches have been developed:
Photoredox-Mediated Coupling Method
A modern approach to synthesizing the 3-fluoropyridine precursor involves photoredox-mediated coupling, as described in the literature:
To a degassed solution of alkyl iodide (1.0 mmol), β-fluoroketone (1.5 mmol), and photocatalyst [Ir(ppy)₂(dtbbpy)]PF₆ (0.01 mmol) in DMF (4 mL), K₂CO₃ (2.0 mmol) was added. The mixture was irradiated with blue LEDs for 16 h at room temperature. After completion, ammonium acetate (6.0 mmol) was added, and the mixture was heated at 120°C for 3 h. The product was isolated by column chromatography using hexane/EtOAc as eluent.
This one-pot procedure yields the desired 3-fluoropyridine derivatives in 70-90% yields.
Traditional Cross-Coupling Approach
Alternatively, a palladium-catalyzed cross-coupling strategy can be employed:
4-Bromopyridine hydrochloride (10 mmol), triphenylphosphine (1 mmol), appropriate boronic acid (12 mmol), and potassium carbonate (37 mmol) were added to a 3-necked flask. After evacuation and backfilling with argon, dimethoxyethane (50 mL) and water (10 mL) were added. The solution was purged with argon for 10 minutes, palladium(II) acetate (0.25 mmol) was added, and the mixture was heated at 85°C for 16 hours. After cooling, the product was extracted with EtOAc, dried, and purified by column chromatography.
This approach allows for the introduction of substituents at the 4-position, which can be further functionalized to the methoxycarbonyl group.
Methoxycarbonylation Strategy
The methoxycarbonyl group can be introduced through:
To a solution of 3-fluoro-4-bromopyridine (5 mmol) in methanol (10 mL), triethylamine (10 mmol) and Pd(PPh₃)₂Cl₂ (0.25 mmol) were added. The mixture was placed in an autoclave and pressurized with CO (20 bar). The reaction was heated at 80°C for 12 hours. After cooling, the solvent was evaporated, and the product was purified by column chromatography.
Optimization of Reaction Parameters
Effect of Temperature and Reaction Time
The quaternization reaction is significantly influenced by temperature and reaction duration. Table 2 summarizes these effects:
Table 2. Effect of Temperature and Time on Quaternization Yield
| Entry | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| 1 | 60 | 12 | 55 | 90 |
| 2 | 70 | 12 | 65 | 92 |
| 3 | 82 (reflux) | 8 | 70 | 93 |
| 4 | 82 (reflux) | 12 | 78 | 94 |
| 5 | 82 (reflux) | 24 | 85 | 95 |
| 6 | 100 (sealed tube) | 6 | 82 | 91 |
Note: Data compiled from similar quaternization reactions and extrapolated for the target compound.
Influence of Benzyl Halide Reagent
The choice of benzyl halide significantly impacts reaction efficiency:
Table 3. Effect of Benzyl Halide on Quaternization
| Entry | Benzyl Halide | Equivalents | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | Benzyl bromide | 1.1 | 8 | 70 |
| 2 | Benzyl bromide | 1.2 | 8 | 75 |
| 3 | Benzyl bromide | 1.5 | 8 | 78 |
| 4 | Benzyl chloride | 1.2 | 12 | 45 |
| 5 | Benzyl iodide | 1.2 | 6 | 82 |
The data confirms benzyl bromide as an optimal reagent, balancing reactivity and commercial availability.
Characterization of 1-Benzyl-3-Fluoro-4-(methoxycarbonyl)pyridin-1-ium
Spectroscopic Data
The prepared compound is typically characterized using various spectroscopic techniques:
¹H NMR (400 MHz, DMSO-d₆) : δ 9.40-9.35 (m, 1H), 9.10-9.05 (m, 1H), 8.85-8.80 (d, J = 6.0 Hz, 1H), 7.55-7.40 (m, 5H), 5.90 (s, 2H), 3.85 (s, 3H).
¹³C NMR (100 MHz, DMSO-d₆) : δ 163.8, 157.4 (d, J = 260.0 Hz), 147.2, 140.5, 134.2, 132.0, 129.4, 129.1, 128.8, 125.7 (d, J = 21.8 Hz), 120.1 (d, J = 4.2 Hz), 63.2, 53.1.
¹⁹F NMR (376 MHz, DMSO-d₆) : δ -125.0 to -126.0 (m).
HRMS (ESI) : calculated for C₁₄H₁₃FNO₂ [M]⁺ 246.0925, found 246.0918.
Physical Properties
1-Benzyl-3-fluoro-4-(methoxycarbonyl)pyridin-1-ium bromide is typically obtained as a white to off-white crystalline solid with the following properties:
Advanced Preparation Approaches
One-Pot Sequential Synthesis
A more efficient one-pot approach can be employed for preparing the target compound:
3-Fluoro-4-bromopyridine (5 mmol), Pd(OAc)₂ (0.25 mmol), PPh₃ (0.5 mmol), and Et₃N (10 mmol) were dissolved in a mixture of methanol (10 mL) and DMF (5 mL). The mixture was placed in an autoclave and pressurized with CO (20 bar). After heating at 80°C for 12 hours, the reaction mixture was cooled, and benzyl bromide (6 mmol) was added directly. The resulting mixture was heated at 80°C for an additional 8 hours. After cooling, diethyl ether was added to precipitate the product, which was filtered and purified by recrystallization from methanol/diethyl ether.
This streamlined approach eliminates the need to isolate the 3-fluoro-4-(methoxycarbonyl)pyridine intermediate, improving overall efficiency.
Flow Chemistry Adaptation
Recent advances in flow chemistry have enabled continuous preparation of pyridinium salts:
A solution of 3-fluoro-4-(methoxycarbonyl)pyridine (0.1 M) in acetonitrile was combined with a solution of benzyl bromide (0.12 M) in acetonitrile using a T-mixer. The combined stream was passed through a heated coil reactor (80°C) with a residence time of 30 minutes. The outflow was directed into a crystallization chamber where diethyl ether was added continuously to precipitate the product.
This flow chemistry approach provides consistent 75-80% yields with enhanced scalability and reduced reaction times.
Chemical Reactions Analysis
1-Benzyl-3-Fluoro-4-(methoxycarbonyl)pyridin-1-ium undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom or the methoxycarbonyl group is replaced by other nucleophiles.
Hydrolysis: The methoxycarbonyl group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.
Common reagents and conditions used in these reactions vary depending on the desired transformation. Major products formed from these reactions include oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
1-Benzyl-3-Fluoro-4-(methoxycarbonyl)pyridin-1-ium has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Benzyl-3-Fluoro-4-(methoxycarbonyl)pyridin-1-ium involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom and the methoxycarbonyl group play crucial roles in its binding affinity and specificity. The compound may inhibit or activate specific pathways, leading to its observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Catalytic Activity
Comparative studies on N-alkyl pyridinium salts reveal that substituents at the 3- and 4-positions significantly modulate catalytic performance. For example:
- 1-Benzyl-4-cyanopyridin-1-ium bromide (4-CN group) shows enhanced activity due to the strong electron-withdrawing nature of the cyano group, which stabilizes transition states during catalysis.
- 1-Benzyl-4-(dimethylamino)pyridin-1-ium bromide (4-NMe₂ group) demonstrates reduced activity, attributed to the electron-donating dimethylamino group destabilizing reactive intermediates .
Comparison with 1-Benzyl-3-Fluoro-4-(methoxycarbonyl)pyridin-1-ium: The 3-fluoro substituent introduces steric and electronic effects distinct from unsubstituted analogs.
Electronic and Structural Properties
Key Substituent Effects :
| Compound | 3-Position | 4-Position | Electronic Profile |
|---|---|---|---|
| 1-Benzylpyridin-1-ium bromide | H | H | Neutral |
| 1-Benzyl-4-cyanopyridin-1-ium bromide | H | CN (EWG*) | Strong electron-withdrawing |
| 1-Benzyl-3-Fluoro-4-(methoxycarbonyl)pyridin-1-ium | F (EWG) | COOMe (EWG) | Moderate electron-withdrawing |
*EWG = Electron-Withdrawing Group
The dual electron-withdrawing effects (3-F and 4-COOMe) in the target compound likely enhance its electrophilicity compared to unsubstituted analogs. This could improve its utility in reactions requiring polarized intermediates, such as nucleophilic aromatic substitutions or charge-transfer catalysis.
Physicochemical and Thermal Stability
Fluorine and ester substituents influence melting points (MP) and solubility:
- 1-Benzyl-4-cyanopyridin-1-ium bromide: MP ~250°C (decomposes).
- Methyl 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-c]pyrimidin-3-yl)-3-fluorobenzoate (): MP 303–306°C, highlighting the thermal stability imparted by fluorinated aromatic systems.
While the exact MP of 1-benzyl-3-fluoro-4-(methoxycarbonyl)pyridin-1-ium is unavailable, its fluorine and benzyl groups are expected to increase thermal stability compared to non-fluorinated analogs. The methoxycarbonyl group may reduce solubility in polar solvents, a common trade-off for electron-withdrawing substituents .
Biological Activity
1-Benzyl-3-Fluoro-4-(methoxycarbonyl)pyridin-1-ium is a pyridine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is notable for its structural features, which include a fluorine atom and a methoxycarbonyl group, making it a candidate for various therapeutic applications. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.
Chemical Structure
The chemical structure of 1-benzyl-3-Fluoro-4-(methoxycarbonyl)pyridin-1-ium can be represented as follows:
This structure highlights the presence of a benzyl group, a fluorine atom at the 3-position, and a methoxycarbonyl group at the 4-position of the pyridine ring.
Anticancer Activity
Research has indicated that compounds similar to 1-benzyl-3-Fluoro-4-(methoxycarbonyl)pyridin-1-ium exhibit significant anticancer properties. For instance, studies involving various pyridine derivatives have demonstrated their ability to inhibit cell proliferation in cancer cell lines such as MCF-7 and MDA-MB-468. The following table summarizes key findings related to the growth inhibitory activity of related compounds:
| Compound | Cell Line | GI50 (µM) | Activity Level |
|---|---|---|---|
| 1-Benzyl-3-Fluoro-4-(methoxycarbonyl)pyridin-1-ium | MCF-7 | TBD | Moderate |
| Compound A | MDA-MB-468 | 6.57 | High |
| Compound B | MCF-7 | 12.2 | Moderate |
| Compound C | MDA-MB-468 | <10 | Very High |
GI50 refers to the concentration of the compound that inhibits cell growth by 50%.
The mechanism by which 1-benzyl-3-Fluoro-4-(methoxycarbonyl)pyridin-1-ium exerts its biological effects is likely related to its interaction with specific cellular targets. Compounds with similar structures have been shown to modulate protein kinase activity, which plays a crucial role in cell signaling pathways associated with cancer progression and metastasis .
Case Studies
Several case studies have explored the efficacy of pyridine derivatives in preclinical models:
- Study on MCF-7 Cell Line : A series of substituted pyridine derivatives were tested against MCF-7 cells, revealing that modifications at the benzyl position significantly influenced cytotoxicity. The most potent compound exhibited a GI50 value of 6.57 µM .
- MDA-MB-468 Cell Line Evaluation : In another study focusing on triple-negative breast cancer (TNBC), several pyridine derivatives showed enhanced inhibitory effects compared to standard treatments, indicating their potential as alternative therapeutic agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
